2-(2-Benzothiazolyl)-3-pentanone
Description
2-(2-Benzothiazolyl)-3-pentanone is a heterocyclic ketone featuring a benzothiazole ring fused to a pentanone backbone. Benzothiazole derivatives are widely studied for their applications in organic synthesis, fluorescent dyes, and pharmaceuticals due to their electron-rich aromatic systems and stability.
Properties
CAS No. |
132607-29-5 |
|---|---|
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)pentan-3-one |
InChI |
InChI=1S/C12H13NOS/c1-3-10(14)8(2)12-13-9-6-4-5-7-11(9)15-12/h4-8H,3H2,1-2H3 |
InChI Key |
GPIBEVPMVKPRLR-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C)C1=NC2=CC=CC=C2S1 |
Canonical SMILES |
CCC(=O)C(C)C1=NC2=CC=CC=C2S1 |
Synonyms |
3-Pentanone,2-(2-benzothiazolyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Coumarin Hybrids (BC15 and BC6)
BC15 (2-((3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-Chromen-7-yl)Oxy)Acetamide) and BC6 (3-(2-Benzothiazolyl)-7-(diethylamino) coumarin) are fluorescent dyes incorporating benzothiazole and coumarin moieties. Key comparisons:
| Property | 2-(2-Benzothiazolyl)-3-pentanone | BC15 | BC6 (Coumarin 6) |
|---|---|---|---|
| Structure | Benzothiazole + ketone | Benzothiazole + coumarin | Benzothiazole + coumarin |
| Application | Likely intermediate in synthesis | Fluorescent dye (1 mM) | Fluorescent dye (50 µM) |
| Excitation/Emission | Not reported | 405/470 nm (Supplementary Fig.1) | 458/505 nm (Supplementary Fig.1) |
| Solubility | Likely DMSO-compatible (inferred) | DMSO stock solution | DMSO stock solution |
BC15 and BC6 are optimized for fluorescence due to extended conjugation, whereas this compound’s simpler structure suggests utility as a synthetic precursor rather than a functional dye .
2-Methyl-3-pentanone (CAS 565-69-5)
A structural analog lacking the benzothiazole substituent:
| Property | This compound | 2-Methyl-3-pentanone |
|---|---|---|
| CAS | Not explicitly reported | 565-69-5 |
| Formula | C₁₂H₁₃NOS (inferred) | C₆H₁₂O |
| Functional Groups | Benzothiazole, ketone | Ketone, methyl branch |
| Applications | Potential intermediate | Solvent, organic synthesis |
The benzothiazole group in the target compound enhances aromaticity and electronic complexity, likely increasing its reactivity in cyclization or coupling reactions compared to 2-methyl-3-pentanone .
2-[2-Amino-1,3-di(2-benzothiazolyl)-4-oxo-2-cyclopenten-1-yl]-4(3H)-quinazolinone (Compound 15)
This cyclopentenyl-quinazolinone derivative (61% yield) shares the benzothiazole motif but features a fused heterocyclic system.
Preparation Methods
Reaction Mechanism and Catalytic Systems
Protonation of the ketone’s carbonyl oxygen by Brønsted acids (e.g., H₂SO₄, p-TsOH) enhances electrophilicity, enabling nucleophilic attack by the benzothiazole’s amine group. The intermediate alkoxide undergoes dehydration to form the final product. Sulfonic acid-functionalized cation exchange resins, such as Amberlyst-15, have been employed as recyclable solid acid catalysts, achieving conversions exceeding 85% under mild conditions (80–90°C, 0.8–1.5 MPa).
Optimization Parameters
-
Molar Ratio : A 2:1 excess of 3-pentanone to 2-aminobenzothiazole minimizes side reactions.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may require higher temperatures for dehydration.
-
Workup : Post-reaction extraction with ethyl acetate, followed by drying over Na₂SO₄ and vacuum distillation, yields >99% purity.
Heterocyclic Ring Construction via Carbonyl Sulfide (COS) Mediated Synthesis
An alternative approach constructs the benzothiazole ring in situ using carbonyl sulfide (COS) and disulfides, followed by coupling with 3-pentanone. This method is advantageous for substrates requiring regioselective benzothiazole formation.
Reaction Protocol
-
Ring Formation : Disulfides react with COS in the presence of inorganic sulfide catalysts (e.g., Na₂S) at ambient conditions, forming benzothiazole-2-thione intermediates.
-
Ketone Coupling : The thione intermediate undergoes nucleophilic substitution with 3-pentanone under basic conditions (K₂CO₃, DMF, 60°C).
Advantages and Limitations
-
Atom Economy : Direct dehydration eliminates the need for external dehydrating agents.
-
Substrate Flexibility : Adaptable to electron-deficient and sterically hindered disulfides.
-
Yield : Reported yields range from 70–85%, with byproducts including unreacted thione and over-alkylated derivatives.
Catalytic Dehydrogenation of 3-Pentanol Intermediates
Indirect methods involve synthesizing 3-pentanol derivatives followed by dehydrogenation to the corresponding ketone. While less common for benzothiazole-containing compounds, this approach is scalable for industrial applications.
Stepwise Synthesis
-
Addition Reaction : 2-Pentene reacts with acetic acid over sulfonic acid resins to form amyl acetate (85–90°C, 1.5 MPa).
-
Transesterification : Amyl acetate undergoes methanolysis (NaOMe, 62–80°C) to yield 3-pentanol.
-
Dehydrogenation : 3-Pentanol is dehydrogenated over Raney Ni-Ce catalysts (113–118°C, ambient pressure) to produce 3-pentanone.
-
Benzothiazole Functionalization : The ketone is subsequently condensed with 2-aminobenzothiazole as described in Section 1.
Catalytic Insights
-
Raney Ni-Ce Alloys : Ce doping enhances hydrogen desorption, improving dehydrogenation efficiency (WWH = 2.5–5.5 hr⁻¹).
-
Purity : Distillation at reflux ratios of 1:1–10:1 achieves >99.5% purity.
Comparative Analysis of Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
